
2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
描述
2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a biochemical compound with the molecular formula C10H18N2O2S•H2O4 and a molecular weight of 296.34 . This compound is used in various scientific research fields, including proteomics.
准备方法
The preparation methods for 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involve synthetic routes that include the reaction of 3-methylpiperidine with sulfonyl chloride to form 3-methylpiperidine-1-sulfonyl chloride . This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
化学反应分析
2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学研究应用
Scientific Research Applications
The applications of 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate can be categorized into several key areas:
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Medicinal Chemistry
- The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structure allows it to interact with neurotransmitter systems, making it a candidate for studying treatments for neurological disorders.
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Biochemistry
- It is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its ability to modify protein behavior can provide insights into cellular processes.
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Synthetic Chemistry
- This compound acts as a building block in the synthesis of more complex molecules. Its versatile functional groups enable chemists to create derivatives that may exhibit enhanced biological or chemical properties.
Research indicates that this compound exhibits notable biological activities:
- Anti-Cancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through interaction with specific signaling pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound in antimicrobial applications.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, such as cholinesterase, which could have implications for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anti-Cancer Potential
In a study examining the anti-cancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The presence of specific functional groups was suggested to enhance binding affinity to target proteins, leading to increased efficacy in inhibiting tumor growth.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of piperidine derivatives, including this compound. Results indicated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents.
作用机制
The mechanism of action of 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate can be compared with other similar compounds, such as:
3-Methylpiperidine-1-sulfonyl chloride: This compound is an intermediate in the synthesis of this compound.
Piperidine derivatives: Other piperidine-based compounds may have similar chemical properties and applications but differ in their specific functional groups and reactivity.
The uniqueness of this compound lies in its specific sulfonyl and ethylamine functional groups, which confer distinct chemical and biological properties.
生物活性
2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C10H18N2O2S•C2H2O4
- Molecular Weight : 296.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake and inflammatory responses.
- Receptor Modulation : The compound may modulate the activity of specific receptors, influencing cellular signaling pathways related to mood regulation and pain perception.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties by interacting with sigma receptors and serotonin pathways. For example, studies have demonstrated that nitrogen-containing heterocycles can act as effective antidepressants through inhibition of serotonin reuptake and modulation of sigma receptors .
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. It has been observed to reduce levels of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory conditions .
Study on Oxalate-Induced Renal Injury
A study investigated the protective role of various compounds against oxalate-induced renal injury. While not directly focused on this compound, it highlighted the significance of oxalate in kidney damage and suggested that compounds affecting oxalate metabolism could mitigate such effects .
Evaluation in Animal Models
In animal models, particularly those simulating lupus disease, compounds structurally related to this compound were tested for their effects on auto-antibody titers and renal function. Results indicated a potential for reducing disease severity when administered at specific dosages .
Data Table: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the recommended synthesis and purification methods for 2-(3-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate?
- Methodological Answer :
- Synthesis : Begin with sulfonylation of 3-methylpiperidine using ethylamine derivatives under anhydrous conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) based on quantum chemical calculations to predict transition states and intermediates .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodological Answer :
- Structural Confirmation : Perform H/C NMR (in DMSO-d6 or CDCl3) to verify sulfonyl and oxalate moieties. Compare experimental shifts with density functional theory (DFT)-simulated spectra .
- Functional Analysis : Use FT-IR to identify sulfonyl (S=O stretching at 1150–1300 cm) and amine (N-H bending at 1600 cm) groups. Mass spectrometry (ESI-MS) for molecular ion validation .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Screen using a ternary solvent system (e.g., DMSO/water/ethanol) via shake-flask method. Quantify via UV-Vis spectroscopy at λmax for oxalate derivatives (typically 210–230 nm) .
- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH) at 40°C. Monitor decomposition via HPLC retention time shifts and MS fragmentation patterns .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated computationally and experimentally?
- Methodological Answer :
- Computational : Use ab initio molecular dynamics (AIMD) to model sulfonylation pathways. Validate transition states with intrinsic reaction coordinate (IRC) analysis .
- Experimental : Employ kinetic isotope effects (KIE) by substituting H in ethylamine to confirm rate-determining steps. Pair with in situ Raman spectroscopy for real-time intermediate detection .
Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction yields?
- Methodological Answer :
- Apply Design of Experiments (DoE) with fractional factorial design (FFD) to screen variables (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to identify optimal conditions .
- Integrate computational reaction path searches (e.g., artificial force induced reaction, AFIR) to prioritize experimental parameters .
Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR data with DFT-simulated spectra to rule out solvent or impurity effects. Use LC-MS/MS to confirm molecular ions and fragment patterns .
- Statistical Analysis : Apply principal component analysis (PCA) to chromatographic retention data to distinguish batch-to-batch variability from true anomalies .
Q. What reactor design considerations enhance scalability for derivatives of this compound?
- Methodological Answer :
- Use microreactor systems to improve heat/mass transfer for exothermic sulfonylation steps. Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) simulations .
- Evaluate packed-bed reactors for continuous purification, leveraging membrane separation technologies (e.g., nanofiltration) to isolate oxalate salts .
Q. Which separation techniques are most effective for isolating byproducts during synthesis?
- Methodological Answer :
- High-Performance Countercurrent Chromatography (HPCCC) : Utilize aqueous two-phase systems (ATPS) to separate polar byproducts.
- Membrane Electrodialysis : Apply voltage gradients to isolate charged intermediates (e.g., sulfonic acid derivatives) .
Q. How can advanced analytical methods improve degradation pathway analysis?
- Methodological Answer :
- Hyphenated Techniques : Combine LC-NMR-MS for real-time structural elucidation of degradation products.
- Isotope-Labeling : Use C-labeled oxalate to track decarboxylation pathways via isotope ratio mass spectrometry (IRMS) .
Q. What role does computational modeling play in predicting biological or catalytic activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with free-energy perturbation (FEP) calculations .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP and topological polar surface area (TPSA) to predict bioavailability .
属性
IUPAC Name |
2-(3-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.C2H2O4/c1-8-3-2-5-10(7-8)13(11,12)6-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZGXVRLOUGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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